N-(4-bromophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
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Overview
Description
N-(4-BROMOPHENYL)-2-[5-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a dimethylphenyl group attached to a pyrrolo[3,4-d][1,2,3]triazole core
Preparation Methods
The synthesis of N-(4-BROMOPHENYL)-2-[5-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core. This can be achieved through cyclization reactions involving appropriate precursors. The bromophenyl and dimethylphenyl groups are then introduced via substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
N-(4-BROMOPHENYL)-2-[5-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
N-(4-BROMOPHENYL)-2-[5-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-[5-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the nature of the interactions .
Comparison with Similar Compounds
Similar compounds to N-(4-BROMOPHENYL)-2-[5-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE include:
N-(4-BROMOPHENYL)-3,4-DIMETHOXYBENZAMIDE: This compound has a similar bromophenyl group but differs in the presence of methoxy groups instead of the dimethylphenyl group.
4-BROMO-N,N-BIS(4-(TERT-BUTYL)PHENYL)ANILINE: This compound features a bromophenyl group and tert-butylphenyl groups, differing in the overall structure and substituents. The uniqueness of N-(4-BROMOPHENYL)-2-[5-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE lies in its specific combination of functional groups and the pyrrolo[3,4-d][1,2,3]triazole core, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18BrN5O3 |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
InChI |
InChI=1S/C20H18BrN5O3/c1-11-3-8-15(9-12(11)2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-14-6-4-13(21)5-7-14/h3-9,17-18H,10H2,1-2H3,(H,22,27) |
InChI Key |
PJZIAQZYDJETHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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